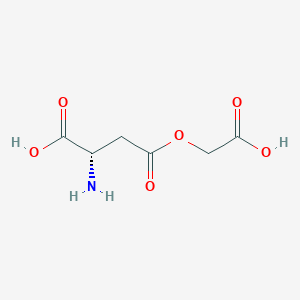
(2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid
説明
(2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxymethoxy group, and a keto group on a butanoic acid backbone
特性
分子式 |
C6H9NO6 |
|---|---|
分子量 |
191.14 g/mol |
IUPAC名 |
(2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H9NO6/c7-3(6(11)12)1-5(10)13-2-4(8)9/h3H,1-2,7H2,(H,8,9)(H,11,12)/t3-/m0/s1 |
InChIキー |
VYJCBTPDYBSANG-VKHMYHEASA-N |
異性体SMILES |
C([C@@H](C(=O)O)N)C(=O)OCC(=O)O |
正規SMILES |
C(C(C(=O)O)N)C(=O)OCC(=O)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a protected amino acid, such as N-Boc-L-aspartic acid.
Carboxymethylation: The carboxyl group of the amino acid is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Oxidation: The ester is then oxidized using an oxidizing agent like potassium permanganate or sodium periodate to introduce the keto group.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale esterification: Using continuous flow reactors to efficiently esterify the starting amino acid.
Catalytic Oxidation: Employing heterogeneous catalysts to facilitate the oxidation step.
Automated Deprotection: Utilizing automated systems for the deprotection process to ensure consistency and purity.
化学反応の分析
Types of Reactions
(2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction of the keto group can yield hydroxy derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: N-substituted derivatives.
科学的研究の応用
Chemistry
Synthesis of Peptides: Used as a building block in the synthesis of peptides and proteins.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in various biochemical pathways.
Metabolic Studies: Used in metabolic studies to understand amino acid metabolism.
Medicine
Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly in targeting metabolic disorders.
Diagnostic Agents: Explored as a component in diagnostic agents for imaging and disease detection.
Industry
Biodegradable Polymers: Utilized in the production of biodegradable polymers.
Agricultural Chemicals: Used in the synthesis of agrochemicals for crop protection.
作用機序
The mechanism of action of (2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
(2S)-2-amino-4-oxobutanoic acid: Lacks the carboxymethoxy group, making it less versatile in chemical reactions.
(2S)-2-amino-4-(hydroxymethoxy)-4-oxobutanoic acid: Contains a hydroxymethoxy group instead of a carboxymethoxy group, leading to different reactivity and applications.
Uniqueness
(2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid is unique due to its combination of functional groups, which allows for diverse chemical modifications and applications. Its carboxymethoxy group provides additional sites for chemical reactions, enhancing its utility in synthetic chemistry and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


